N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS No.: 898427-72-0
Cat. No.: VC11882353
Molecular Formula: C16H19N3O4
Molecular Weight: 317.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898427-72-0 |
|---|---|
| Molecular Formula | C16H19N3O4 |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| Standard InChI | InChI=1S/C16H19N3O4/c20-7-5-17-15(22)16(23)18-12-8-10-2-1-6-19-13(21)4-3-11(9-12)14(10)19/h8-9,20H,1-7H2,(H,17,22)(H,18,23) |
| Standard InChI Key | AVJDNZYKYKHZGV-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1 |
| Canonical SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
N-(2-hydroxyethyl)-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide (CAS No. 898427-72-0) is a bicyclic amide derivative with the molecular formula C₁₆H₁₉N₃O₄ and a molecular weight of 317.34 g/mol. Its IUPAC name reflects the presence of a hydroxyethyl group, an ethanediamide backbone, and a fused azatricyclo ring system. Discrepancies in reported molecular formulas (e.g., C₁₅H₁₈N₂O₂ in some literature) highlight the need for rigorous analytical validation.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 898427-72-0 |
| Molecular Formula | C₁₆H₁₉N₃O₄ |
| Molecular Weight | 317.34 g/mol |
| IUPAC Name | N-(2-hydroxyethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
| SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCO)CCC(=O)N3C1 |
| Solubility | > [ug/mL] (exact values pending experimental data) |
Structural Analysis
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis involves multi-step organic reactions, often starting with cyclization of precursor amines or lactams to form the azatricyclo framework. Subsequent amidation with hydroxyethylamine introduces the ethanediamide group. Key challenges include optimizing reaction conditions (e.g., solvent polarity, temperature) to prevent side reactions and ensure high yields.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. For example, ¹H NMR would resolve protons adjacent to the amide carbonyls, while HRMS verifies the molecular ion peak at m/z 317.34. Purity assessments via HPLC are recommended for pharmacological studies.
Comparative Analysis with Structural Analogs
Chloro-Methylphenyl Derivative
The related compound N'-(5-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[...]ethanediamide (CAS No. 898464-53-4) replaces the hydroxyethyl group with a chlorophenyl moiety, enhancing lipophilicity and potentially altering target selectivity. Its molecular weight (397.9 g/mol) and formula (C₂₁H₂₀ClN₃O₃) reflect this substitution.
Dimethylaminoethyl Derivative
N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[...]ethanediamide (CAS No. 898427-66-2) incorporates a tertiary amine, improving solubility and enabling protonation-dependent membrane permeability. Such modifications underscore the scaffold’s versatility in drug design.
Challenges and Future Directions
Synthetic Optimization
Scalable synthesis remains a hurdle due to the multi-step sequence and low yields. Flow chemistry or enzymatic catalysis could streamline production.
Pharmacological Profiling
In vitro assays against kinase panels and GPCR arrays are needed to identify lead indications. Toxicity studies must precede in vivo testing.
Computational Modeling
Machine learning models predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties could prioritize derivatives for synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume